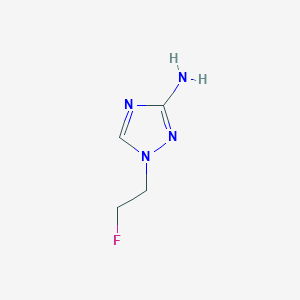
1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the fluoroethyl group enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazole with 2-fluoroethylamine under specific conditions. One common method includes the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and regioselectivity . The reaction is carried out in the presence of a copper catalyst and a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium fluoride, and various alkyl halides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can produce corresponding oxides or amines .
Scientific Research Applications
1-(2-Fluoroethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide, leveraging its chemical stability and bioactivity.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors . The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity . These interactions can modulate various biological processes, including enzyme inhibition, receptor activation, and signal transduction .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-1H-1,2,3-triazole: Similar in structure but with a different nitrogen arrangement in the triazole ring.
1-(2-Fluoroethyl)-1H-1,2,4-triazole: Similar but lacks the amine group, affecting its reactivity and applications.
1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-amine: Similar but with a different substitution pattern on the triazole ring.
Uniqueness: 1-(2-Fluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the fluoroethyl group and the amine group on the triazole ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, agrochemicals, and materials science. Its unique chemical structure and reactivity make it a valuable target for synthetic and industrial applications. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
Molecular Formula |
C4H7FN4 |
|---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H7FN4/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2,(H2,6,8) |
InChI Key |
OLNDCNLDCAXHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12308647.png)


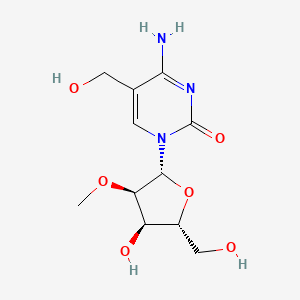
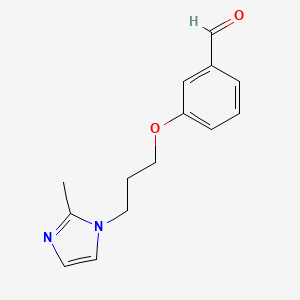

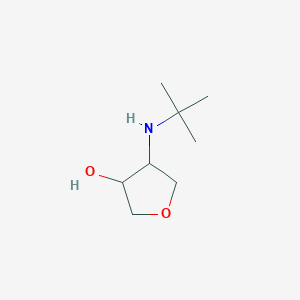
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)

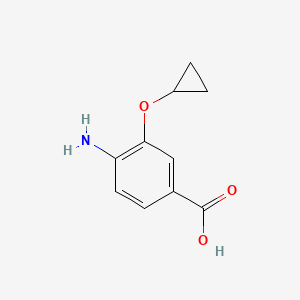


![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)
